Cas no 2172171-92-3 ((3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine)

(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine structure
2172171-92-3 structure
Product name:(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine
CAS No:2172171-92-3
MF:C18H23ClN2
Molecular Weight:302.841623544693
CID:6362221
PubChem ID:165507297

(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine 化学的及び物理的性質

名前と識別子

    • (3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine
    • EN300-1283250
    • (3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine
    • 2172171-92-3
    • インチ: 1S/C18H23ClN2/c1-15-12-17(8-9-18(15)19)14-21(11-5-10-20)13-16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13-14,20H2,1H3
    • InChIKey: ILEHBEPGRWPKMW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)CN(CC1C=CC=CC=1)CCCN

計算された属性

  • 精确分子量: 302.1549764g/mol
  • 同位素质量: 302.1549764g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 278
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 29.3Ų

(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1283250-2500mg
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine
2172171-92-3
2500mg
$1791.0 2023-10-01
Enamine
EN300-1283250-5000mg
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine
2172171-92-3
5000mg
$2650.0 2023-10-01
Enamine
EN300-1283250-1000mg
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine
2172171-92-3
1000mg
$914.0 2023-10-01
Enamine
EN300-1283250-50mg
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine
2172171-92-3
50mg
$768.0 2023-10-01
Enamine
EN300-1283250-10000mg
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine
2172171-92-3
10000mg
$3929.0 2023-10-01
Enamine
EN300-1283250-500mg
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine
2172171-92-3
500mg
$877.0 2023-10-01
Enamine
EN300-1283250-250mg
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine
2172171-92-3
250mg
$840.0 2023-10-01
Enamine
EN300-1283250-1.0g
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine
2172171-92-3
1g
$0.0 2023-06-07
Enamine
EN300-1283250-100mg
(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine
2172171-92-3
100mg
$804.0 2023-10-01

(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine 関連文献

(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamineに関する追加情報

Professional Introduction to Compound with CAS No. 2172171-92-3 and Product Name: (3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine

The compound with the CAS number 2172171-92-3 and the product name (3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural configuration, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

At the core of this compound's appeal lies its intricate molecular architecture, which integrates several key functional groups. The presence of a 3-aminopropyl moiety provides a versatile platform for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. This feature is particularly valuable in the context of medicinal chemistry, where modularity and adaptability are crucial for optimizing drug efficacy and safety.

The benzyl group in the molecular structure contributes to the compound's solubility and stability, making it more amenable to various formulation processes. This characteristic is essential for ensuring consistent delivery and absorption in biological systems, which is a critical factor in the development of novel therapeutics.

One of the most notable features of this compound is the incorporation of a 4-chloro-3-methylphenyl group. This aromatic ring system has been extensively studied for its pharmacological properties, including its ability to interact with specific biological targets. The chloro substituent enhances the compound's lipophilicity, which can improve its penetration across biological membranes. This property is particularly relevant in the context of central nervous system (CNS) drug discovery, where blood-brain barrier penetration is often a limiting factor.

Recent research has highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Studies have demonstrated its efficacy in preclinical models, where it exhibits promising activity against various biological targets. For instance, preliminary data suggest that this compound may have inhibitory effects on certain enzymes implicated in inflammatory pathways. This finding aligns with the growing interest in developing targeted therapies for chronic inflammatory diseases.

The structural features of this compound also make it an attractive candidate for further derivatization and optimization. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify structural modifications that enhance binding affinity and reduce potential side effects. These approaches are increasingly integral to modern drug discovery pipelines, enabling more efficient identification of lead compounds.

In addition to its potential therapeutic applications, this compound has shown promise in interdisciplinary research efforts. Its unique chemical properties make it suitable for use as an intermediate in synthesizing more complex molecules, thereby contributing to advancements in synthetic organic chemistry. The ability to generate novel derivatives from this scaffold could open up new avenues for exploring diverse biological functions.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantiopurity. These synthetic strategies are critical for ensuring that the final product meets the stringent quality standards required for pharmaceutical applications.

Evaluation of this compound's pharmacokinetic profile is another crucial aspect of its development. Studies have been conducted to assess its absorption, distribution, metabolism, excretion (ADME) properties, which are essential for determining its suitability for clinical use. The results from these studies have provided valuable insights into how the compound behaves within biological systems, guiding further optimization efforts.

The safety profile of this compound has also been thoroughly examined through toxicological studies. These investigations have focused on evaluating potential adverse effects at various exposure levels, ensuring that any future clinical applications are conducted with adequate safeguards. The findings from these studies contribute to building a comprehensive understanding of the compound's risk-benefit ratio.

In conclusion, the compound with CAS number 2172171-92-3 and product name (3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in shaping future therapeutic strategies.

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